molecular formula C24H22N2O6S3 B2914002 methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477578-97-5

methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2914002
CAS No.: 477578-97-5
M. Wt: 530.63
InChI Key: ZOTQVKQFSJHLRH-UHFFFAOYSA-N
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Description

Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple thiophene and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene and cyclopentane rings, followed by their functionalization and coupling. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of carbonyl groups can yield alcohols.

Scientific Research Applications

Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and cyclopentane derivatives, such as:

Uniqueness

Methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its complex structure, which includes multiple thiophene and cyclopentane rings. This complexity provides it with unique chemical and physical properties that can be leveraged in various scientific and industrial applications .

Properties

IUPAC Name

methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S3/c1-31-23(29)17-11-5-3-7-13(11)34-21(17)25-19(27)15-9-10-16(33-15)20(28)26-22-18(24(30)32-2)12-6-4-8-14(12)35-22/h9-10H,3-8H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTQVKQFSJHLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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